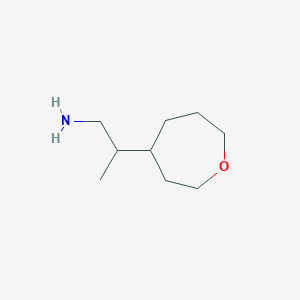
2-(Oxepan-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxepan-4-yl)propan-1-amine, also known as OXA-239, is a novel compound that has been gaining attention in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(Oxepan-4-yl)propan-1-amine has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, 2-(Oxepan-4-yl)propan-1-amine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 2-(Oxepan-4-yl)propan-1-amine has been investigated for its potential as a tool for chemical biology research, such as the development of fluorescent probes for imaging studies.
Wirkmechanismus
The mechanism of action of 2-(Oxepan-4-yl)propan-1-amine is not fully understood, but it is believed to act as a modulator of protein-protein interactions. Specifically, 2-(Oxepan-4-yl)propan-1-amine has been shown to bind to the SH3 domain of the protein Grb2, which is involved in various signaling pathways. This binding may disrupt the protein-protein interactions that are necessary for proper signaling, leading to downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Oxepan-4-yl)propan-1-amine are still being investigated. In vitro studies have shown that 2-(Oxepan-4-yl)propan-1-amine can inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(Oxepan-4-yl)propan-1-amine has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 2-(Oxepan-4-yl)propan-1-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Oxepan-4-yl)propan-1-amine is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, the synthesis method for 2-(Oxepan-4-yl)propan-1-amine is relatively easy to perform and has a high yield. However, one limitation of 2-(Oxepan-4-yl)propan-1-amine is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Oxepan-4-yl)propan-1-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. In addition, more research is needed to fully understand the mechanism of action of 2-(Oxepan-4-yl)propan-1-amine and its biochemical and physiological effects. Finally, there is potential for the development of new fluorescent probes based on 2-(Oxepan-4-yl)propan-1-amine for use in imaging studies.
Synthesemethoden
The synthesis of 2-(Oxepan-4-yl)propan-1-amine involves the reaction of 3-aminopropyl oxepane with acrylonitrile in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure 2-(Oxepan-4-yl)propan-1-amine. This synthesis method has been reported to have a high yield and is relatively easy to perform.
Eigenschaften
IUPAC Name |
2-(oxepan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxepan-4-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

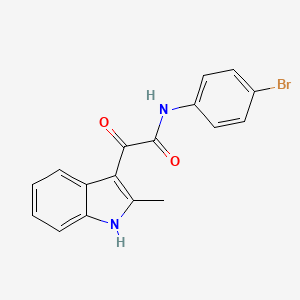
![Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)
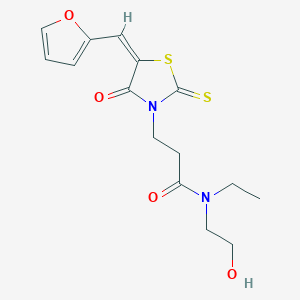

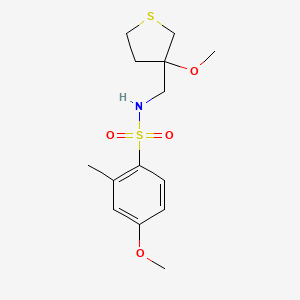

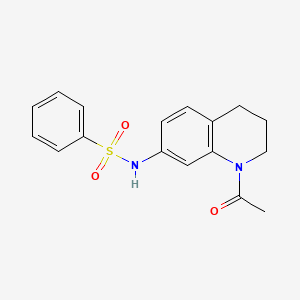
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)
![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)
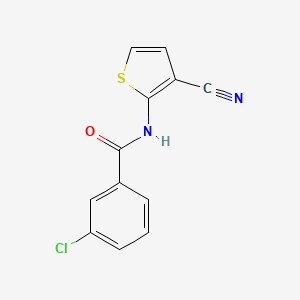

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)